molecular formula C17H17F2NO4S B2912495 1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine CAS No. 1448121-89-8

1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine

Cat. No.: B2912495
CAS No.: 1448121-89-8
M. Wt: 369.38
InChI Key: QXOPNKYRHRLOMJ-UHFFFAOYSA-N
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Description

1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine is a complex organic compound that features a combination of fluorinated aromatic rings, a furan moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine is unique due to its combination of fluorinated aromatic rings, a furan moiety, and a piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO4S/c18-14-4-1-5-15(19)16(14)17(21)20-8-6-13(7-9-20)25(22,23)11-12-3-2-10-24-12/h1-5,10,13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOPNKYRHRLOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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